molecular formula C8H9NO3 B1588645 6-Ethoxynicotinic acid CAS No. 97455-65-7

6-Ethoxynicotinic acid

Cat. No. B1588645
CAS RN: 97455-65-7
M. Wt: 167.16 g/mol
InChI Key: RAMUDXNFZBUNHO-UHFFFAOYSA-N
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Description

6-Ethoxynicotinic acid, also known as 6-EN, is an organic compound belonging to the family of nicotinic acids. This compound has been widely studied in recent years due to its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. 6-EN is a structural analog of nicotinic acid, which is the active form of vitamin B3. 6-EN has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. In addition, 6-EN has been shown to have potential therapeutic applications in the treatment of various diseases, including diabetes, obesity, and cardiovascular diseases.

Scientific Research Applications

Synthesis of Pyranopyrazoles

6-Ethoxynicotinic acid and related compounds like isonicotinic acid have been utilized as catalysts in the synthesis of pyranopyrazoles, demonstrating their role in organic synthesis. The method described involves a one-pot, four-component reaction under solvent-free conditions, highlighting an environmentally friendly approach in chemical synthesis (Zolfigol et al., 2013).

Luminescent Properties in Coordination Polymers

Research has shown that complexes containing 6-Ethoxynicotinic acid, specifically with lanthanide elements, exhibit notable luminescent properties. These properties are crucial for applications in materials science, particularly in the development of new luminescent materials (Wang Jun et al., 2013).

Application in Antitumor Activity

Studies involving compounds derived from 6-Ethoxynicotinic acid, such as the reaction of 5-chloro-6-hydroxynicotinic acid with other chemicals, have led to the development of compounds with high antitumor activity. This highlights its potential role in the development of new pharmaceuticals (Gao et al., 2021).

Electrophilic Reactions and Chemical Properties

Research on the electrophilic reactions of derivatives of 6-Ethoxynicotinic acid, such as 5-hydroxynicotinic acid, has provided insights into their chemical properties, particularly regarding reactions and deactivation toward electrophilic substitution. This knowledge is essential for chemical synthesis and understanding reaction mechanisms (Smirnov et al., 1976).

Biotechnological Applications

6-Ethoxynicotinic acid and its derivatives, like 6-hydroxynicotinic acid, have been used in biotechnological applications. For instance, the enzymatic synthesis of 2,5-dihydroxypyridine, a precursor for the chemical synthesis of compounds used as plant growth hormones and in cancer therapy, is facilitated by enzymes interacting with these compounds (Nakano et al., 1999).

Molecular Structure Analysis

Studies on 6-Ethoxynicotinic acid and its derivatives have contributed to the understanding of molecular structures and tautomerization in N-heterocyclic compounds. For example, infrared multiple-photon dissociation spectroscopy has been used to determine the gas-phase structure of deprotonated 6-hydroxynicotinic acid, providing valuable insights into the structural behavior of these compounds (van Stipdonk et al., 2014).

properties

IUPAC Name

6-ethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-7-4-3-6(5-9-7)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMUDXNFZBUNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424543
Record name 6-ethoxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxynicotinic acid

CAS RN

97455-65-7
Record name 6-ethoxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethoxypyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Potassium hydroxide powder (0.373 g, 12.005 mmol) and EtOH (0.3 mL, 6.002 mmol) were added to a solution of 6-chloropyridine-3-carboxylic acid (0.473 g, 3.001 mmol) in DMSO (12 mL) at room temperature. The reaction mixture was heated at 100 C for 21 h, and cooled to room temperature. A 1M aqueous solution of HCl was added. The resulting precipitate was collected by filtration, washed with water and dried under vacuum to afford the title compound (356 mg, 71%). Method B HPLC-MS: MH+ requires m/z=168. Found: m/z=168, Rt=1.50 min (95%).
Quantity
0.373 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.473 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Nagata, K Furuya, N Oguro, D Nishiyama… - …, 2014 - Wiley Online Library
… 6-Ethoxynicotinic acid was used as an aromatic carboxylic acid (6.46 g, 71 %). H NMR (400 MHz, CDCl 3 ): δ=1.09 (s, 3 H), 1.14 (s, 3 H), 2.31 (dd, J=8.24, 14.20 Hz, 1 H), 2.46–2.56 (m, …
S Zhang, L Qing, Z Wang, Y Zhang, Y Li… - Journal of Medicinal …, 2023 - ACS Publications
Inhibition of methionine adenosyltransferase 2A (MAT2A) in cancers with a deletion of methylthioadenosine phosphorylase (MTAP) gene leads to synthetic lethality, thus receiving …
Number of citations: 3 pubs.acs.org

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